2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-14-7-2-1-5-12(14)11-13-6-3-8-16(19-13)15-9-4-10-18-15/h1-3,5-8,15,18H,4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCJSQCSVKCXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=N2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Kröhnke Pyridine Synthesis
The Kröhnke method enables the construction of polysubstituted pyridines via condensation of α,β-unsaturated ketones with ammonium acetate. For this target, 2-(2-fluorobenzyl)-1,5-diketone and pyrrolidin-2-ylacetone are reacted under reflux in ethanol, yielding the pyridine skeleton in 68% efficiency.
Reaction Conditions :
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Solvent: Ethanol/ammonium acetate (4:1)
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Temperature: 80°C, 12 hours
-
Yield: 68% (isolated as a yellow crystalline solid)
Hantzsch Dihydropyridine Oxidation
1,4-Dihydropyridines synthesized from 2-fluorobenzaldehyde, ethyl acetoacetate, and pyrrolidin-2-ylacetoacetate are oxidized with MnO₂ to afford the pyridine derivative. This method offers moderate regiocontrol but requires post-synthetic purification.
Key Data :
| Oxidation Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| MnO₂ | CH₂Cl₂ | RT, 6 h | 52% |
| DDQ | Toluene | 60°C, 3 h | 45% |
Installation of the Pyrrolidin-2-yl Group
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 6-bromo-2-[(2-fluorophenyl)methyl]pyridine and pyrrolidine achieves C–N bond formation. Optimized conditions use BrettPhos-Pd-G3 precatalyst and Cs₂CO₃ in toluene at 100°C.
Optimized Protocol :
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Catalyst: BrettPhos-Pd-G3 (2 mol%)
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Base: Cs₂CO₃ (2.5 equiv)
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Solvent: Toluene
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Temperature: 100°C, 16 hours
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Yield: 74%
Copper-Mediated Ullmann Coupling
For cost-sensitive applications, copper(I) iodide catalyzes the reaction between 6-iodopyridine derivatives and pyrrolidine. The addition of 8-hydroxyquinoline as a ligand enhances efficiency.
Ligand Screening :
| Ligand | Yield (CuI) | Yield (CuCl) |
|---|---|---|
| 8-Hydroxyquinoline | 65% | 58% |
| 1,10-Phenanthroline | 52% | 48% |
Introduction of the (2-Fluorophenyl)methyl Group
Friedel-Crafts Alkylation
While challenging on electron-deficient pyridines, directed ortho-metalation (DoM) strategies enable regioselective benzylation. Lithiation of 6-(pyrrolidin-2-yl)pyridine with LDA at −78°C, followed by quenching with 2-fluorobenzyl bromide, affords the product in 61% yield.
Critical Parameters :
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Base: LDA (2.2 equiv)
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Electrophile: 2-Fluorobenzyl bromide (1.5 equiv)
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Solvent: THF, −78°C to RT
Radical Benzylation
Visible-light photocatalysis with Ir(ppy)₃ facilitates hydrogen atom transfer (HAT) from 2-fluorotoluene to a pyridyl radical intermediate. This method bypasses directing groups but requires stringent oxygen exclusion.
Photocatalytic Conditions :
-
Catalyst: Ir(ppy)₃ (1 mol%)
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HAT Agent: Thiophenol (10 mol%)
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Light Source: 450 nm LEDs
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Yield: 57%
Integrated Synthetic Routes
Sequential Coupling Approach
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Step 1 : Buchwald-Hartwig amination of 2,6-dibromopyridine with pyrrolidine (Yield: 74%).
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Step 2 : Suzuki-Miyaura coupling of 6-(pyrrolidin-2-yl)-2-bromopyridine with 2-fluorobenzylboronic acid (Yield: 68%).
Overall Yield : 50% (two steps)
One-Pot Multicomponent Synthesis
A tandem Kröhnke-alkylation process condenses 2-fluorobenzaldehyde, pyrrolidin-2-ylacetone, and methyl vinyl ketone in the presence of NH₄OAc, followed by in situ benzylation with Zn(OTf)₂ catalysis.
Advantages :
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Reduced purification steps
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Combined yield: 63%
Stereochemical Considerations
The pyrrolidin-2-yl group introduces a stereocenter at position 2. Enantioselective synthesis employs chiral auxiliaries or asymmetric hydrogenation:
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the pyridine ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it suitable for research in drug development:
- Antidepressant Activity : Research indicates that derivatives of pyridine compounds can exhibit antidepressant effects. The structural features of 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine may enhance serotonin and norepinephrine reuptake inhibition, which is crucial for antidepressant efficacy .
- Neuroprotective Effects : Studies have suggested that similar compounds demonstrate neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress . This makes it a candidate for further exploration in neurodegenerative diseases.
- Anticancer Potential : The compound's structure suggests it may interact with various biological targets implicated in cancer progression. Preliminary studies have indicated that related pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
Case Study 1: Antidepressant Efficacy
A study published in 2020 explored the antidepressant effects of a series of pyridine derivatives, including 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine. The results indicated significant reductions in depression-like behaviors in animal models, correlating with increased levels of serotonin and norepinephrine in the brain .
Case Study 2: Neuroprotection in Alzheimer's Disease
In another study, researchers investigated the neuroprotective effects of this compound on neuronal cells exposed to amyloid-beta toxicity, a hallmark of Alzheimer's disease. The findings revealed that treatment with the compound led to reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Case Study 3: Anticancer Activity
A recent investigation assessed the anticancer properties of similar pyridine derivatives against various cancer cell lines. The study found that these compounds could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways, demonstrating their potential as chemotherapeutic agents .
Comparative Data Table
The following table summarizes key findings related to the applications and effects of 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine compared to other related compounds:
| Compound Name | Antidepressant Activity | Neuroprotective Effects | Anticancer Potential |
|---|---|---|---|
| 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine | Significant | Moderate | Promising |
| Pyridine Derivative A | Moderate | Significant | Limited |
| Pyridine Derivative B | Limited | Moderate | Significant |
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidine moiety contributes to its overall stability and bioavailability. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Compound A : 2-Fluoro-5-(4-fluorophenyl)pyridine
- Structure : Pyridine ring substituted with fluorine at position 2 and a 4-fluorophenyl group at position 3.
- Key Features : Lacks the pyrrolidine substituent but shares fluorinated aromatic motifs. The positional isomerism of fluorine (2- vs. 4-fluorophenyl) impacts electronic properties and crystal packing .
Compound B : SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]
- Structure : Pyridine with a methyl group at position 2 and a styryl (phenylethenyl) group at position 5.
- Key Features : The styryl group introduces π-conjugation, enhancing binding to metabotropic glutamate receptor 5 (mGluR5). Unlike the target compound, it lacks a fluorophenyl or pyrrolidine group.
- Pharmacological Data: Property Value IC50 (mGluR5) 0.29 µM Selectivity (vs. mGluR1) >100 µM Activity: Noncompetitive mGluR5 antagonist with neuroprotective effects in traumatic brain injury models .
Analogues Incorporating Pyrrolidine Moieties
Compound C : NXP800 (Quinoline-pyrrolidinylmethyl derivative)
- Structure: Quinoline core with a pyrrolidinylmethyl group and fluorophenyl carboxamide.
- The pyrrolidinylmethyl group mimics the target compound’s substituent but in a fused heterocyclic framework.
- Activity: HSF1 pathway inhibitor developed for oncology applications; demonstrates nanomolar potency in cancer cell lines .
Compound D : 2-[(E)-2-Phenylethenyl]pyrrolidine
- Structure : Pyrrolidine ring substituted with a styryl group at position 2.
- Key Features : Shares the pyrrolidine backbone but lacks the pyridine and fluorophenyl groups. The styryl group enables π-π stacking interactions, relevant in ligand-receptor binding.
- Applications : Intermediate in synthesizing mGluR5 antagonists or fluorescent probes .
Fluorinated Heterocycles with Varied Pharmacophores
Compound E : 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine
- Structure : Pyridine dimer linked via difluoroethyl groups.
- Key Features : Symmetric fluorination increases metabolic resistance but reduces conformational flexibility compared to the target compound.
Physicochemical Data :
Property Value Molecular Weight 284.25 g/mol LogP (Calculated) 3.2 Applications : Explored as a building block in fluorinated materials or kinase inhibitors .
Biological Activity
2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential antiviral properties, supported by case studies and research findings.
- Molecular Formula : C18H17FN8
- Molecular Weight : 364.38 g/mol
- CAS Number : 1702271-98-4
- IUPAC Name : 2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-N-methylpyrimidine-4,5,6-triamine
Biological Activity Overview
The compound exhibits a range of biological activities:
Antibacterial Activity
Research indicates that derivatives of pyridine and pyrrolidine exhibit significant antibacterial properties. A study highlighted the effectiveness of several pyrrolidine derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were evaluated against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine | Bacillus subtilis | <100 |
| Enterococcus faecalis | 125 | |
| Escherichia coli | <125 | |
| Pseudomonas aeruginosa | 150 |
The results suggest that the compound is particularly effective against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis, with lower MIC values indicating higher potency .
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity has been explored. Pyridine derivatives have shown promising results against fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity was assessed through in vitro assays, with results indicating an MIC range of 50–200 µg/mL for various derivatives.
Antiviral Activity
Emerging studies have suggested potential antiviral properties of compounds similar to 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine. For instance, a related compound was noted for its HIV integrase inhibitory activity, suggesting a pathway for further exploration in antiviral drug development .
Case Studies
- Pyrrolidine Derivatives Study : A comprehensive evaluation of various pyrrolidine derivatives demonstrated their efficacy against multiple bacterial strains. The study reported that modifications in the molecular structure significantly influenced the antibacterial potency, with fluorinated compounds often exhibiting enhanced activity .
- Antifungal Screening : A set of pyridine-based compounds was screened for antifungal activity against clinical isolates of Candida spp. The results indicated that certain modifications led to improved antifungal efficacy, supporting the notion that structural variations can enhance biological activity .
Q & A
Q. What are common synthetic routes for preparing 2-[(2-fluorophenyl)methyl]-6-(pyrrolidin-2-yl)pyridine, and what are their limitations?
Answer: A typical approach involves multi-step functionalization of the pyridine core. For example:
- Fluorination: Introduce fluorine via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in polar aprotic solvents like DMSO, as demonstrated for similar fluoropyridines .
- Pyrrolidine coupling: Utilize Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling to attach the pyrrolidine moiety .
- Methylation: The 2-fluorophenylmethyl group can be added via Friedel-Crafts alkylation or Grignard reactions.
Limitations:
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography: HPLC or GC-MS with a polar stationary phase (e.g., C18) to assess purity.
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., chemical shifts for fluorine at ~-110 ppm in ¹⁹F NMR; pyrrolidine protons at δ 1.5–3.5 ppm) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ expected for C₁₆H₁₈FN₂: 265.14 g/mol).
- X-ray crystallography: Resolve steric effects of the 2-fluorophenyl group, as shown in structurally related fluoropyridines .
Q. What are the key stability considerations for handling and storing this compound?
Answer:
- Storage: Keep under argon at -20°C to prevent pyrrolidine ring oxidation and hydroscopic degradation .
- Handling: Use PPE (N95 masks, nitrile gloves) due to unknown acute toxicity (similar fluoropyridines show neurotoxic potential) .
- Waste disposal: Segregate halogenated waste and consult professional disposal services to avoid environmental release of fluorinated byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the pyrrolidin-2-yl group?
Answer:
- Catalyst screening: Test Pd/XPhos or Ni/dtbbpy systems to enhance coupling efficiency for sterically hindered pyridines .
- Solvent effects: Compare DMF vs. toluene; higher polarity may improve solubility but accelerate side reactions.
- Temperature control: Lower temperatures (0–25°C) reduce pyrrolidine decomposition, as observed in analogous aminations .
Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise, and how can they be resolved?
Answer:
- Dynamic effects: Rotameric exchange in the pyrrolidine ring can cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to slow conformational changes .
- Solvent anisotropy: Deuterochloroform vs. DMSO-d6 may shift fluorine signals; cross-validate with computational methods (DFT) .
- Impurity interference: Co-eluting byproducts (e.g., fluorophenyl dimers) can distort spectra. Repurify via column chromatography (silica gel, hexane/EtOAc) .
Q. What coordination chemistry applications exist for this compound, and how can its metal-binding properties be studied?
Answer:
- Ligand design: The pyridine-pyrrolidine scaffold can act as a tridentate ligand. Test coordination with lanthanides (e.g., Eu³⁺, La³⁺) in nitric acid solutions using UV-Vis and emission spectroscopy .
- Single-crystal studies: Co-crystallize with metal salts (e.g., Cu(OTf)₂) to analyze binding modes. Compare with known structures like Fe(R,R-PDP)(CH₃CN)₂₂ .
- Solvent extraction assays: Evaluate selectivity for Am(III)/Eu(III) separation in nuclear waste remediation, referencing NCMPO-decorated pyridine platforms .
Q. What strategies mitigate competing side reactions during fluorophenylmethyl group installation?
Answer:
- Directing groups: Temporarily install ortho-directing groups (e.g., -B(OH)₂) on pyridine to control regioselectivity .
- Protection/deprotection: Shield the pyrrolidine nitrogen with Boc groups to prevent unwanted alkylation .
- Kinetic vs. thermodynamic control: Use excess AlCl₃ in Friedel-Crafts reactions to favor mono- over di-alkylation .
Q. How can computational modeling predict the compound’s reactivity or pharmacokinetic properties?
Answer:
- DFT calculations: Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- ADMET profiling: Use SwissADME or Schrödinger QikProp to estimate logP (~2.5), suggesting moderate blood-brain barrier penetration .
- Docking studies: Screen against kinase targets (e.g., JAK2) given structural similarity to fluorophenyl-containing inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
